4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound with a thiazole ring structureThe molecular formula of this compound is C7H11N3OS2, and it has a molecular weight of 217.313 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate thioamide precursors with ethyl and methyl substituents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the thiazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide include:
- 4-Amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-Amino-N,3-diethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-Amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
421586-27-8 |
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Molecular Formula |
C7H11N3OS2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
4-amino-3-ethyl-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H11N3OS2/c1-3-10-5(8)4(6(11)9-2)13-7(10)12/h3,8H2,1-2H3,(H,9,11) |
InChI Key |
DTMHHRFGFHOOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)NC)N |
Origin of Product |
United States |
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